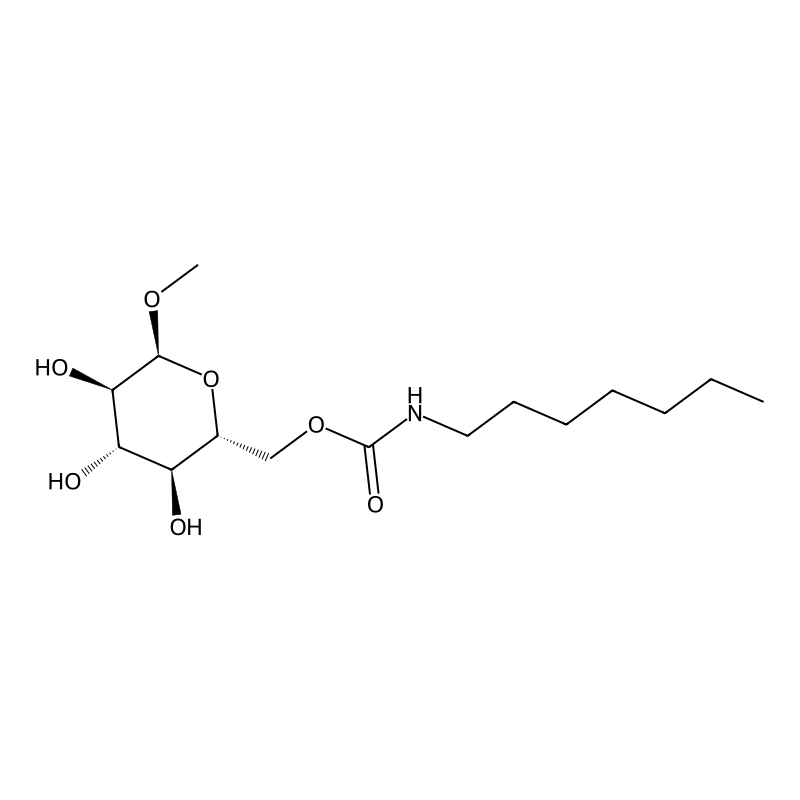Hecameg

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Solubilizing Membrane-Bound Proteins
Hecameg's primary application lies in its ability to extract and solubilize membrane-bound proteins from their natural environment within cell membranes. These proteins play crucial roles in various cellular processes, but studying them in isolation often requires separating them from the membrane. Hecameg achieves this by mimicking the natural phospholipid environment of the membrane, allowing the protein to retain its structure and function while being removed from its original location. This process is vital for various downstream applications, including:
- Protein purification: Once solubilized, the protein can be further purified using various techniques like chromatography, enabling researchers to study its properties in detail.
- Functional characterization: By isolating the protein, researchers can investigate its activity, interaction with other molecules, and role in specific cellular pathways.
- Crystallization: Hecameg can be used to help crystallize membrane-bound proteins, a crucial step in determining their three-dimensional structure using methods like X-ray crystallography.
Reconstitution of Membrane Proteins
Hecameg also finds application in reconstituting membrane proteins into artificial environments, such as liposomes or micelles. These artificial structures mimic the natural membrane environment and allow researchers to study the protein's behavior and interactions in a controlled setting. This technique is valuable for:
- Studying protein-lipid interactions: By reconstituting the protein into defined lipid environments, researchers can understand how specific lipids influence its function and activity.
- Functional assays: Reconstituted proteins can be used in various functional assays to study their interaction with other proteins, substrates, or drugs.
Hecameg is classified as a non-ionic surfactant that is particularly effective in solubilizing membrane-bound proteins while preserving their native state. Its structure features a glucopyranoside backbone with a heptylcarbamoyl group, which contributes to its surfactant properties and solubility characteristics. Hecameg appears as a white powder and has a melting point range of 103-105 °C .
Hecameg disrupts biological membranes by inserting its hydrophobic portion into the lipid bilayer, while the hydrophilic portion interacts with the surrounding water. This gentle disruption allows the release of membrane-bound proteins without denaturing them [, ]. Additionally, Hecameg does not interfere with protein activity, making it suitable for studying functional proteins isolated from membranes [].
Hecameg undergoes various chemical interactions primarily due to its surfactant nature. It can form micelles in aqueous solutions, which are critical for solubilizing hydrophobic compounds. The weak interactions with proteins such as Bovine Serum Albumin are indicative of its ability to stabilize proteins without denaturing them . Additionally, it has been shown to retain the activity of certain enzymes in the presence of the detergent, suggesting minimal interference with bio
The biological activity of Hecameg is notable for its capability to maintain the functionality of membrane proteins and enzymes during solubilization processes. Studies indicate that enzymes like lactoperoxidase retain full activity when exposed to Hecameg at low concentrations . This property makes it valuable in biochemical assays where enzyme activity needs to be preserved.
The synthesis of Hecameg typically involves the reaction of methyl-alpha-D-glucopyranoside with N-heptylcarbamic acid under controlled conditions. The process is designed to yield high purity and stability in the final product. The specific details of the synthesis may vary based on laboratory protocols but generally follow established organic chemistry methods for carbohydrate derivatives.
Hecameg has several applications in biochemical and biophysical research:
- Protein Solubilization: It is widely used for solubilizing membrane proteins for structural and functional studies.
- Enzyme Studies: Its ability to maintain enzyme activity makes it suitable for various enzymatic assays.
- Drug Formulation: Hecameg can be utilized in pharmaceutical formulations where solubilization of hydrophobic drugs is required .
Hecameg's unique structure and properties set it apart from other non-ionic detergents. Below are some similar compounds along with a comparison highlighting Hecameg's uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Octyl Beta-Glucoside | Non-ionic detergent | Shorter alkyl chain; less effective for membrane proteins |
| Triton X-100 | Non-ionic detergent | More aggressive; can denature proteins |
| Dodecyl Beta-Maltoside | Non-ionic detergent | Longer alkyl chain; different solubilization properties |
Hecameg stands out due to its balance between effective solubilization and preservation of protein functionality, making it particularly suitable for sensitive biochemical applications.
XLogP3
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








